Cas no 1367954-06-0 (2-{5H,6H,7H,8H-imidazo1,5-apyridin-7-yl}acetic acid)

2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid is a heterocyclic carboxylic acid derivative featuring an imidazo[1,5-a]pyridine core. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for the synthesis of biologically active molecules. The imidazo[1,5-a]pyridine scaffold is known for its relevance in drug discovery, particularly in the development of ligands for central nervous system (CNS) targets. The acetic acid moiety enhances its utility for further functionalization, enabling conjugation or derivatization. Its structural rigidity and synthetic accessibility make it a valuable building block for exploring structure-activity relationships in bioactive compounds.
2-{5H,6H,7H,8H-imidazo1,5-apyridin-7-yl}acetic acid structure
1367954-06-0 structure
Product name:2-{5H,6H,7H,8H-imidazo1,5-apyridin-7-yl}acetic acid
CAS No:1367954-06-0
MF:C9H12N2O2
MW:180.203782081604
CID:6388326
PubChem ID:82409049

2-{5H,6H,7H,8H-imidazo1,5-apyridin-7-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{5H,6H,7H,8H-imidazo1,5-apyridin-7-yl}acetic acid
    • 1367954-06-0
    • EN300-1268204
    • 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid
    • 2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid
    • Inchi: 1S/C9H12N2O2/c12-9(13)4-7-1-2-11-6-10-5-8(11)3-7/h5-7H,1-4H2,(H,12,13)
    • InChI Key: GPGYWAUYOJUXIY-UHFFFAOYSA-N
    • SMILES: OC(CC1CC2=CN=CN2CC1)=O

Computed Properties

  • Exact Mass: 180.089877630g/mol
  • Monoisotopic Mass: 180.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 55.1Ų

2-{5H,6H,7H,8H-imidazo1,5-apyridin-7-yl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1268204-50mg
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid
1367954-06-0
50mg
$792.0 2023-10-02
Enamine
EN300-1268204-2500mg
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid
1367954-06-0
2500mg
$1848.0 2023-10-02
Enamine
EN300-1268204-500mg
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid
1367954-06-0
500mg
$905.0 2023-10-02
Enamine
EN300-1268204-5000mg
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid
1367954-06-0
5000mg
$2732.0 2023-10-02
Enamine
EN300-1268204-1000mg
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid
1367954-06-0
1000mg
$943.0 2023-10-02
Enamine
EN300-1268204-1.0g
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid
1367954-06-0
1g
$0.0 2023-06-08
Enamine
EN300-1268204-10000mg
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid
1367954-06-0
10000mg
$4052.0 2023-10-02
Enamine
EN300-1268204-100mg
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid
1367954-06-0
100mg
$829.0 2023-10-02
Enamine
EN300-1268204-250mg
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid
1367954-06-0
250mg
$867.0 2023-10-02

Additional information on 2-{5H,6H,7H,8H-imidazo1,5-apyridin-7-yl}acetic acid

2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic Acid: A Comprehensive Overview

The compound with CAS No. 1367954-06-0, known as 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure and potential applications in drug discovery and development. In this article, we will delve into its chemical properties, synthesis methods, and recent advancements in its research.

Imidazo[1,5-a]pyridine derivatives have been extensively studied due to their diverse biological activities. The parent structure of this compound is the imidazo[1,5-a]pyridine ring system, which is a bicyclic heterocycle comprising a pyridine ring fused with an imidazole ring. The presence of this heterocyclic system imparts unique electronic properties to the molecule, making it a valuable scaffold for drug design. The acetic acid moiety attached at the 7-position of the imidazo[1,5-a]pyridine ring further enhances its chemical versatility.

The synthesis of 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid involves a series of well-established organic reactions. Typically, the synthesis begins with the preparation of the imidazo[1,5-a]pyridine core through cyclization reactions involving appropriate precursors. This is followed by the introduction of the acetic acid group at the desired position via nucleophilic substitution or coupling reactions. Recent advancements in catalytic methods and green chemistry have made these synthesis routes more efficient and environmentally friendly.

One of the most promising aspects of this compound is its potential as a biological active agent. Studies have shown that imidazo[1,5-a]pyridine derivatives exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The acetic acid group plays a crucial role in modulating these activities by influencing the molecule's solubility and bioavailability. Researchers have also explored the use of this compound as a lead molecule for designing more potent drugs targeting specific diseases.

In recent years, there has been a growing interest in understanding the mechanism of action of this compound at the molecular level. Advanced techniques such as X-ray crystallography and computational modeling have provided insights into how this molecule interacts with biological targets. For instance, studies have revealed that 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid can bind to certain enzymes and receptors with high affinity, making it a potential candidate for therapeutic interventions.

The application of this compound extends beyond pharmacology into materials science. Due to its unique electronic properties and structural rigidity, it has been investigated for use in designing novel materials such as organic semiconductors and sensors. The ability to fine-tune its properties through chemical modifications makes it an attractive candidate for these applications.

In conclusion,2-{5H

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.